molecular formula C10H18O B076268 (+)-p-Menta-1-en-9-ol CAS No. 13835-30-8

(+)-p-Menta-1-en-9-ol

Cat. No.: B076268
CAS No.: 13835-30-8
M. Wt: 154.25 g/mol
InChI Key: ZTYHGIAOVUPAAH-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menth-1-en-9-ol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-menth-1-en-9-ol is primarily located in the cytoplasm. p-Menth-1-en-9-ol exists in all eukaryotes, ranging from yeast to humans. p-Menth-1-en-9-ol is a fruity and herbal tasting compound that can be found in bilberry, citrus, fruits, and lemon. This makes p-menth-1-en-9-ol a potential biomarker for the consumption of these food products.

Properties

CAS No.

13835-30-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-1-ol

InChI

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3/t9-,10-/m0/s1

InChI Key

ZTYHGIAOVUPAAH-UWVGGRQHSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@@H](C)CO

SMILES

CC1=CCC(CC1)C(C)CO

Canonical SMILES

CC1=CCC(CC1)C(C)CO

density

0.936-0.946

13835-75-1
18479-68-0

physical_description

Clear colourless liquid;  Fruity herbal aroma

Pictograms

Irritant; Environmental Hazard

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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